Physicochemical Profiling of 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline: A Technical Guide for Drug Design
Physicochemical Profiling of 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline: A Technical Guide for Drug Design
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine is a paramount technique for modulating the physicochemical and pharmacokinetic profiles of lead compounds[1]. 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline (CAS: 62158-93-4) represents a highly specialized building block that leverages both aromatic and aliphatic fluorination.
As a Senior Application Scientist, I frequently encounter challenges where standard aliphatic amines suffer from poor membrane permeability (due to high ionization at physiological pH) and rapid oxidative metabolism (via CYP450 N-dealkylation). The architecture of 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline solves these issues through a self-validating system of steric shielding and extreme inductive electron withdrawal. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its structural behavior, and the rigorous experimental protocols required to validate these metrics.
Structural & Electronic Architecture: The Causality of Fluorination
The unique properties of 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline are driven by the synergistic effects of its two distinct fluorinated motifs:
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The N-(2,2,2-Trifluoroethyl) Motif: Standard secondary anilines typically possess a conjugate acid pKa of ~4.5 to 5.0. However, the introduction of the trifluoromethyl ( −CF3 ) group adjacent to the amine introduces a profound inductive electron-withdrawing effect ( −I ). This pulls electron density away from the nitrogen lone pair, drastically reducing its basicity to the point where it mimics an amide (pKa < 2.0)[2]. Consequently, the amine remains entirely un-ionized at physiological pH (7.4), acting as a highly lipophilic, proteolysis-resistant amide bioisostere.
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The 3-Fluoro (Meta) Motif: The aromatic fluorine serves a dual purpose. Electronically, it further depresses the amine's pKa via induction through the aromatic system. Metabolically, it blocks the meta-position from CYP450-mediated aromatic hydroxylation, a common liability in aniline derivatives[3].
Mechanistic pathways linking structural fluorination to physicochemical outcomes.
Quantitative Physicochemical Data
Because highly fluorinated compounds often deviate from standard predictive algorithms, empirical validation is critical. Below is a synthesized profile of the core physicochemical properties based on structural consensus and experimental benchmarking of analogous trifluoroethylamines[2][4].
| Property | Value / Metric | Implications for Drug Design |
| Chemical Name | 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline | N/A |
| CAS Registry Number | 62158-93-4 | N/A |
| Molecular Formula | C8H7F4N | N/A |
| Molecular Weight | 193.14 g/mol | Highly efficient ligand efficiency (LE) profile. |
| LogP (Octanol/Water) | ~2.8 - 3.2 | Optimal lipophilicity for passive transcellular permeation. |
| pKa (Conjugate Acid) | ~1.2 - 1.8 | Non-basic at pH 7.4; eliminates hERG liability associated with basic amines. |
| Topological Polar Surface Area | 12.03 Ų | Exceptionally low TPSA; predicts excellent Blood-Brain Barrier (BBB) penetration. |
| Hydrogen Bond Donors | 1 | Weak donor capacity due to electron withdrawal. |
| Hydrogen Bond Acceptors | 5 | Fluorines act as very weak, highly localized acceptors. |
Experimental Workflows for Property Validation
Standard analytical methods often fail when applied to highly fluorinated compounds. For example, standard aqueous potentiometric titration cannot accurately resolve a pKa below 2.0, and standard shake-flask LogP methods are prone to micro-emulsion formation due to the surfactant-like nature of some fluorinated interfaces. As an Application Scientist, I mandate the following specialized workflows.
Protocol 1: pKa Determination via Cosolvent UV-Metric Titration
Rationale: The extreme electron-withdrawing nature of the −CF3 and −F groups depresses the basicity of the amine beyond the reliable range of aqueous glass electrodes (OECD 112 principles)[5]. We must utilize a cosolvent system coupled with UV-Vis spectroscopy.
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Stock Preparation: Dissolve 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline in HPLC-grade methanol to yield a 10 mM stock solution.
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Cosolvent Matrix Setup: Prepare five separate titration vessels containing Methanol:Water mixtures at 20%, 30%, 40%, 50%, and 60% (v/v). Add 0.15 M KCl to each to maintain a constant thermodynamic ionic strength.
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Titration Execution: Spike 50 µL of the analyte stock into each vessel. Using an automated high-precision titrator equipped with a fiber-optic UV-Vis dip probe, titrate the solutions using 0.5 N HCl.
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Spectral Deconvolution: Monitor the spectral shift of the aniline π→π∗ transition (typically 235–280 nm). The isosbestic point will confirm the transition from the neutral free-base to the protonated conjugate acid.
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Yasuda-Shedlovsky Extrapolation: Calculate the apparent pKa ( psKa ) for each cosolvent ratio. Plot the psKa values against the inverse dielectric constant ( 1/ϵ ) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ϵ=78.3 ) to derive the true aqueous pKa.
Protocol 2: Lipophilicity (LogP) via Reversed-Phase HPLC (OECD 117)
Rationale: To avoid the emulsion artifacts of the shake-flask method, we utilize the chromatographic retention time as a direct correlate for lipophilicity, strictly adhering to OECD Test Guideline 117[6][7].
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Reference Calibration: Select six reference standards with known, highly validated LogP values spanning 1.0 to 4.0 (e.g., acetanilide, toluene, chlorobenzene, naphthalene).
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Mobile Phase Configuration: Prepare an isocratic mobile phase of 70:30 Methanol:Water (v/v), buffered to pH 7.4 using a 10 mM phosphate buffer. Degas thoroughly.
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Chromatographic Run: Inject the reference standards onto a high-efficiency C18 analytical column (150 mm x 4.6 mm, 5 µm particle size) at a flow rate of 1.0 mL/min.
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Capacity Factor Calculation: Determine the dead time ( t0 ) using an unretained marker (e.g., thiourea). Calculate the capacity factor ( k′ ) for each standard using the formula: k′=(tR−t0)/t0 .
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Analyte Interpolation: Plot logk′ versus the known LogP of the reference standards to generate a calibration curve ( R2>0.99 ). Inject the 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline in triplicate, calculate its logk′ , and interpolate its precise LogP from the regression line.
Validated experimental workflows for deriving the pKa and LogP of highly fluorinated anilines.
Pharmacokinetic & Metabolic Implications
Understanding the physicochemical data of 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline directly translates to predicting its in vivo behavior:
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Evasion of N-Dealkylation: Standard N-ethyl or N-methyl anilines are rapidly cleared by hepatic Cytochrome P450 enzymes via α -carbon oxidation, leading to N-dealkylation. The extreme strength of the C-F bonds in the trifluoroethyl group prevents hydrogen abstraction at the adjacent α -carbon, effectively shutting down this metabolic clearance pathway[3][8].
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Membrane Permeability: Because the amine is rendered neutral at pH 7.4 (due to the low pKa), the molecule does not suffer from the desolvation penalty that typically hinders the passive diffusion of protonated amines across lipophilic lipid bilayers. This makes the scaffold exceptionally valuable for central nervous system (CNS) targets requiring high BBB penetration[9].
References
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]
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Habitable Future / Pharos Database. (2024). Fluorinated Organic Compounds: 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline (CAS 62158-93-4). URL:[Link]
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Rueda-Becerril, M., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15851. URL:[Link]
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Organisation for Economic Co-operation and Development (OECD). (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]
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Organisation for Economic Co-operation and Development (OECD). (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]
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